Lipophilicity (XLogP3) Comparison: n-Propyl vs. Methyl Congener
The target compound bearing an n-propyl substituent exhibits an XLogP3 of 2.9, compared to 2.1 for the methyl analog 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 959240-62-1) [1][2]. This ΔXLogP3 of +0.8 log units represents an approximately 6.3-fold increase in computed octanol-water partition coefficient, placing the propyl derivative in a more favorable lipophilicity range for passive membrane permeation and CNS penetration according to commonly applied drug-likeness guidelines [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 959240-62-1): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.8 (~6.3-fold higher partition coefficient for target) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
If the intended application involves cellular or blood-brain barrier penetration, the higher lipophilicity of the n-propyl analog may translate to measurably superior permeability, making it the preferred procurement choice for cell-based or in vivo discovery programs.
- [1] PubChem CID 30028855: 2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine, XLogP3 = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/30028855 View Source
- [2] PubChem CID 25219247: 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, XLogP3 = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/25219247 View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
